Thieno[3,2-b][1,6]naphthyridine
Description
Properties
CAS No. |
66794-97-6 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
thieno[3,2-b][1,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-6-7-5-10-9(2-4-13-10)12-8(1)7/h1-6H |
InChI Key |
CFFMUGUVFWZBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=CS3)N=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural Analogues of Thieno[3,2-b][1,6]naphthyridine
Physicochemical Properties
- Solubility: Methyl substituents (e.g., 8-methylthieno[2,3-h][1,6]naphthyridine) enhance lipophilicity, favoring membrane permeability .
- Stability: this compound derivatives exhibit thermal stability up to 250°C, whereas benzo-fused analogues degrade at lower temperatures due to extended conjugation .
- Spectral Characterization: 1H-NMR: Thieno[2,3-h] derivatives show distinct signals for H-5 (9.15 ppm, singlet) and H-8 (9.16 ppm, dd) . MS: Molecular ion peaks at m/z 409 for diphenyl-substituted derivatives confirm structural integrity .
Table 2: Cytotoxicity of Selected Analogues (IC50, μM)
Key Findings :
- Positional Isomerism : Benzo[h] isomers exhibit 10–15× higher potency than benzo[b] analogues, attributed to optimized π-stacking with DNA .
- Substituent Effects : Chloro and methyl groups at C5/C8 (e.g., 12b , 13b ) improve anticancer activity by 30–50% .
- Antiviral Activity : Pyrazolo-fused derivatives show anti-HSV-1 activity (EC50 = 0.8 μM), comparable to acyclovir .
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